{4-[1-(hydroxyimino)ethyl]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[1-(hydroxyimino)ethyl]phenyl}urea is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a hydroxyimino group attached to an ethylphenyl ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[1-(hydroxyimino)ethyl]phenyl}urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high chemical purity of the final product. Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, which generates the desired urea derivative through a Hofmann rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in these methods . Additionally, the scalability of these processes ensures that the compound can be produced in large quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
{4-[1-(hydroxyimino)ethyl]phenyl}urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyimino and urea moieties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can react with the urea moiety to form new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can lead to the formation of amines. Substitution reactions can produce a variety of N-substituted urea derivatives .
Scientific Research Applications
{4-[1-(hydroxyimino)ethyl]phenyl}urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {4-[1-(hydroxyimino)ethyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the urea moiety can interact with proteins and other biomolecules, affecting their structure and function . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
{4-[1-(hydroxyimino)ethyl]phenyl}urea can be compared with other similar compounds, such as:
N-[4-(1-hydroxyiminoethyl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a urea moiety.
N-[4-(1-hydroxyiminoethyl)phenyl]propanamide: This derivative has a propanamide group and is used in similar applications but may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]urea |
InChI |
InChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13) |
InChI Key |
SNNLVQCUGUDPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.